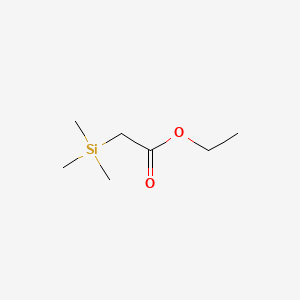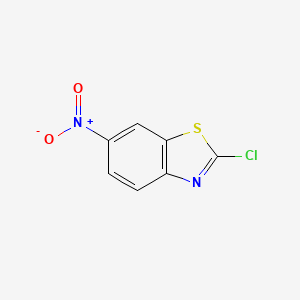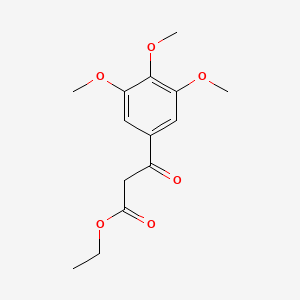
Acétate d'éthyle (triméthylsilyl)
Vue d'ensemble
Description
Ethyl (trimethylsilyl)acetate is an organic compound with the molecular formula C7H16O2Si. It is a clear, colorless liquid that is stable under normal conditions and can be stored in glass containers for extended periods without significant changes in its physical and spectral properties . This compound is primarily used in organic synthesis and serves as a silylating agent, which is a source of an ethyl acetate anion equivalent .
Applications De Recherche Scientifique
Ethyl (trimethylsilyl)acetate has several scientific research applications:
Organic Synthesis: It is used in the synthesis of ethyl-2,2-dibromo-2-(trimethylsilyl)acetate and α,β-unsaturated esters.
Silylation Agent: It is employed to silylate enolizable aldehydes and ketones, making them more amenable to analysis by gas chromatography or mass spectrometry.
Protecting Group: It serves as a temporary protecting group for functional groups during chemical synthesis.
Mécanisme D'action
Target of Action
Ethyl (trimethylsilyl)acetate, also known as Ethyl 2-(trimethylsilyl)acetate, primarily targets aromatic aldehydes and ketones . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.
Mode of Action
Ethyl (trimethylsilyl)acetate interacts with its targets through a process of condensation. In the presence of a base catalyst, Ethyl (trimethylsilyl)acetate undergoes condensation with aromatic aldehydes to yield β-trimethylsiloxycarboxylates . Additionally, when reacted with ketones in the presence of lithium, it yields α,β-unsaturated esters .
Biochemical Pathways
The interaction of Ethyl (trimethylsilyl)acetate with aromatic aldehydes and ketones affects the biochemical pathways involving these compounds. The production of β-trimethylsiloxycarboxylates and α,β-unsaturated esters can influence downstream reactions, potentially altering the metabolic processes in which these compounds are involved .
Result of Action
The molecular and cellular effects of Ethyl (trimethylsilyl)acetate’s action are largely dependent on the specific biochemical pathways it influences. By producing β-trimethylsiloxycarboxylates and α,β-unsaturated esters, Ethyl (trimethylsilyl)acetate can affect the balance of these compounds in the cell, potentially influencing cellular functions and processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl (trimethylsilyl)acetate. For instance, the presence of a base catalyst is necessary for Ethyl (trimethylsilyl)acetate to undergo condensation with aromatic aldehydes . Additionally, the reaction of Ethyl (trimethylsilyl)acetate with ketones requires the presence of lithium . Therefore, the availability and concentration of these substances in the environment can significantly impact the action of Ethyl (trimethylsilyl)acetate.
Analyse Biochimique
Biochemical Properties
Ethyl (trimethylsilyl)acetate plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It is known to interact with various enzymes, proteins, and biomolecules. For instance, it undergoes condensation reactions with aromatic aldehydes in the presence of base catalysts to yield β-trimethylsiloxycarboxylates . Additionally, lithium ethyl (trimethylsilyl)acetate reacts with ketones to produce α,β-unsaturated esters . These interactions highlight the compound’s versatility in facilitating complex biochemical transformations.
Cellular Effects
Ethyl (trimethylsilyl)acetate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to silylate enolizable aldehydes and ketones suggests its potential impact on cellular metabolic pathways . Furthermore, its interactions with nucleophiles and desilylation reactions with acids or alkalis indicate its role in modulating cellular biochemical environments .
Molecular Mechanism
The molecular mechanism of ethyl (trimethylsilyl)acetate involves its interactions with biomolecules at the molecular level. The compound’s trimethylsilyl group is characterized by chemical inertness and a large molecular volume, making it useful in various applications . Ethyl (trimethylsilyl)acetate undergoes desilylation reactions with acids or alkalis, leading to the formation of reactive intermediates that can participate in further biochemical reactions . These interactions can result in enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl (trimethylsilyl)acetate can change over time. The compound is known to be stable under inert atmosphere and room temperature conditions . It is sensitive to moisture and can undergo hydrolytic degradation when exposed to aqueous environments . Long-term studies have shown that ethyl (trimethylsilyl)acetate can maintain its physical and spectral properties for extended periods when stored properly .
Dosage Effects in Animal Models
The effects of ethyl (trimethylsilyl)acetate vary with different dosages in animal models. Studies have shown that the compound can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, in antibacterial and antinociceptive studies, ethyl acetate fractions demonstrated significant dose-dependent impacts on bacterial inhibition and pain relief in mice models . These findings suggest that careful dosage considerations are necessary when using ethyl (trimethylsilyl)acetate in animal studies.
Metabolic Pathways
Ethyl (trimethylsilyl)acetate is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s ability to undergo condensation reactions with aromatic aldehydes and react with ketones to yield α,β-unsaturated esters indicates its participation in complex metabolic processes . These interactions can influence metabolic flux and metabolite levels, highlighting the compound’s role in biochemical metabolism.
Transport and Distribution
Within cells and tissues, ethyl (trimethylsilyl)acetate is transported and distributed through interactions with transporters and binding proteins. The compound’s chemical properties, such as its trimethylsilyl group, contribute to its transport and localization within cellular compartments . These interactions can affect the compound’s accumulation and distribution, influencing its overall biochemical activity.
Subcellular Localization
Ethyl (trimethylsilyl)acetate’s subcellular localization is influenced by its chemical structure and interactions with cellular components. The compound’s trimethylsilyl group can serve as a targeting signal, directing it to specific cellular compartments or organelles . Additionally, post-translational modifications may play a role in its localization and activity within cells. Understanding the subcellular localization of ethyl (trimethylsilyl)acetate is crucial for elucidating its biochemical functions and mechanisms.
Méthodes De Préparation
Ethyl (trimethylsilyl)acetate can be synthesized through various methods. One common synthetic route involves the Reformatsky reaction, which uses ethyl bromoacetate and trimethylsilylmethylmagnesium chloride . Another method involves the reaction of ethyl acetate with triphenylmethylsodium followed by chlorotrimethylsilane . Industrial production methods typically involve the use of a nitrogen base with ethyl acetate in tetrahydrofuran, followed by reaction with chlorotrimethylsilane. The use of hexamethylphosphoramide as an additive in the reaction medium increases the amount of O-silylation to 90% .
Analyse Des Réactions Chimiques
Ethyl (trimethylsilyl)acetate undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aromatic aldehydes in the presence of a base catalyst to yield β-trimethylsiloxycarboxylates.
Desilylation Reactions: It readily undergoes desilylation reactions with acids, alkalis, ethanol, and bromine.
Hydrolysis: It reacts with dilute hydrochloric acid and dilute alkali, leading to the decomposition of the compound.
Common reagents used in these reactions include hydrochloric acid, alkali, bromine, and ethanol. The major products formed from these reactions are β-trimethylsiloxycarboxylates and desilylated compounds .
Comparaison Avec Des Composés Similaires
Ethyl (trimethylsilyl)acetate can be compared with other silylating agents such as trimethylsilyl chloride and bis(trimethylsilyl)acetamide. While all these compounds serve as silylating agents, ethyl (trimethylsilyl)acetate is unique due to its ability to act as a source of an ethyl acetate anion equivalent . Similar compounds include:
Trimethylsilyl Chloride: Used for silylation of alcohols and phenols.
Bis(trimethylsilyl)acetamide: Used for silylation of carboxylic acids and amines.
Ethyl (trimethylsilyl)acetate’s unique properties make it particularly useful in specific organic synthesis applications where an ethyl acetate anion equivalent is required .
Propriétés
IUPAC Name |
ethyl 2-trimethylsilylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2Si/c1-5-9-7(8)6-10(2,3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFBQBDINHJDMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193694 | |
| Record name | Ethyl trimethylsilylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4071-88-9 | |
| Record name | Ethyl (trimethylsilyl)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4071-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl trimethylsilylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004071889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4071-88-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4071-88-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234752 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl trimethylsilylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl trimethylsilylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL TRIMETHYLSILYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ5WZD3DYT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine](/img/structure/B1294372.png)
![1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol](/img/structure/B1294373.png)


